
1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- is a heterocyclic compound that has gained attention in scientific research due to its potential biological activities. It is a member of the triazolopyridazine family, which has been shown to possess a variety of pharmacological properties.
Mechanism of Action
The mechanism of action of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- is not fully understood. However, studies have suggested that it may act by inhibiting various enzymes and signaling pathways involved in cell growth and proliferation. For example, it has been shown to inhibit the activity of cyclin-dependent kinases, which are important regulators of the cell cycle. It has also been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the regulation of inflammation and cell survival.
Biochemical and physiological effects:
Studies have shown that 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- can have a variety of biochemical and physiological effects. For example, it has been shown to induce apoptosis in cancer cells, which can lead to the inhibition of tumor growth. It has also been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, studies have suggested that this compound may have neuroprotective effects, as it has been shown to protect against oxidative stress in neuronal cells.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- in lab experiments is its potential as a multi-targeted agent. Studies have shown that this compound can inhibit a variety of enzymes and signaling pathways, making it a promising candidate for the treatment of various diseases. However, one limitation of using this compound is its potential toxicity. Studies have shown that high doses of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- can cause liver damage and other adverse effects.
Future Directions
There are several future directions for the study of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-. One area of interest is the development of more potent and selective derivatives of this compound. Additionally, studies are needed to further investigate the mechanism of action of this compound and its potential as a therapeutic agent for various diseases. Furthermore, the use of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- in combination with other drugs or therapies should be explored, as this may enhance its therapeutic efficacy. Finally, studies are needed to evaluate the safety and toxicity of this compound in vivo.
In conclusion, 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- is a promising compound that has shown potential as a therapeutic agent for various diseases. Its multi-targeted activity and ability to inhibit various enzymes and signaling pathways make it an attractive candidate for further study and development. However, further research is needed to fully understand its mechanism of action, safety, and efficacy in vivo.
Synthesis Methods
The synthesis of 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- can be achieved through a variety of methods, including cyclization reactions, condensation reactions, and nucleophilic substitution reactions. One of the most commonly used methods involves the reaction of 4,6-dichloro-2-phenylpyridazine with sodium azide in the presence of a copper catalyst. The resulting compound can then be further modified to produce 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl-.
Scientific Research Applications
1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- has been studied extensively for its potential biological activities, including its use as an anti-cancer agent, anti-inflammatory agent, and anti-viral agent. In particular, studies have shown that this compound has the ability to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, 1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- has been investigated for its potential as an anti-viral agent, with studies showing that it can inhibit the replication of certain viruses.
properties
CAS RN |
130187-53-0 |
|---|---|
Product Name |
1,2,4-Triazolo(4,3-b)pyridazine, 6,8-diphenyl- |
Molecular Formula |
C17H12N4 |
Molecular Weight |
272.3 g/mol |
IUPAC Name |
6,8-diphenyl-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C17H12N4/c1-3-7-13(8-4-1)15-11-16(14-9-5-2-6-10-14)20-21-12-18-19-17(15)21/h1-12H |
InChI Key |
COTTUUYZJCGMPG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=NN3C2=NN=C3)C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NN3C2=NN=C3)C4=CC=CC=C4 |
Other CAS RN |
130187-53-0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



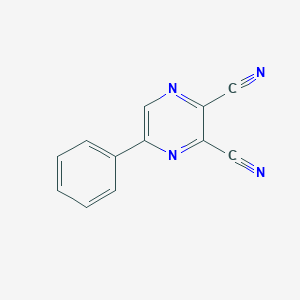
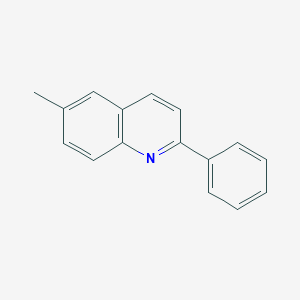
![2-[4-(1,3-Benzoxazol-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B184870.png)
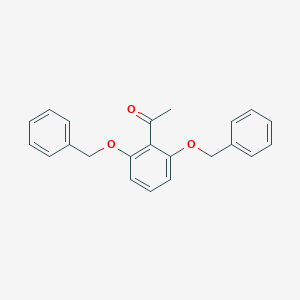

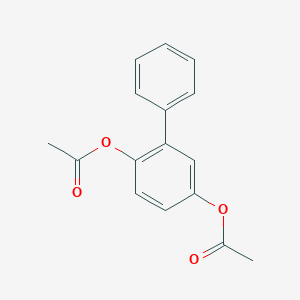
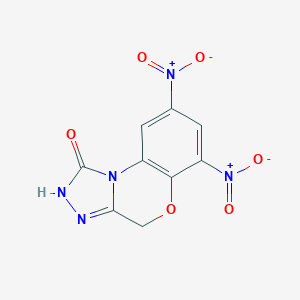


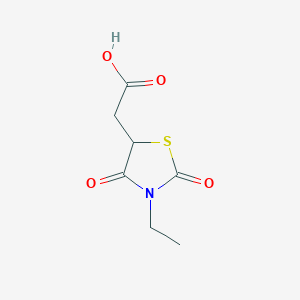
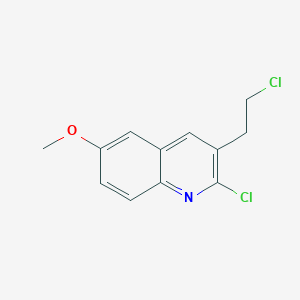


![2-Methyl-10H-benzo[b]thieno[2,3-e][1,4]diazepin-4-amine](/img/structure/B184890.png)